molecular formula C13H21N3O2 B8059826 CID 53346032

CID 53346032

Cat. No. B8059826
M. Wt: 251.32 g/mol
InChI Key: OAMDXZTUOHORAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 53346032 is a useful research compound. Its molecular formula is C13H21N3O2 and its molecular weight is 251.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 53346032 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 53346032 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 53346032 involves the condensation of two molecules of 2,4-dichloro-5-methylbenzenamine with one molecule of 2,4-dichlorobenzaldehyde in the presence of a base.

Starting Materials
2,4-dichloro-5-methylbenzenamine, 2,4-dichlorobenzaldehyde, Base (e.g. sodium hydroxide)

Reaction
Step 1: Dissolve 2,4-dichloro-5-methylbenzenamine (1.0 equiv) and 2,4-dichlorobenzaldehyde (0.5 equiv) in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography., Step 4: Characterize the product by various spectroscopic techniques (e.g. NMR, IR, MS) and compare with the literature data.

properties

IUPAC Name

2-(2-butyl-6-methyl-4-oxo-1H-pyrimidin-5-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2/c1-5-6-7-11-14-9(2)10(13(18)15-11)8-12(17)16(3)4/h5-8H2,1-4H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMDXZTUOHORAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC(=O)C(=C(N1)C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53346032

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